NMDA Receptor Binding Affinity: 3-MeO-PCP vs. PCP vs. Ketamine
[1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) demonstrates superior NMDA receptor binding affinity compared to its parent compound PCP and the clinically used dissociative anesthetic ketamine. Radioligand binding assays reveal a Ki of 20 nM for 3-MeO-PCP at the NMDA receptor, which is approximately 3-fold higher affinity than PCP (Ki = 59 nM) and over 30-fold higher than ketamine (Ki = 661 nM) [1]. This substantial difference in target engagement at the molecular level translates directly to enhanced functional potency.
| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | PCP (Ki = 59 nM); Ketamine (Ki = 661 nM ± 98 nM) |
| Quantified Difference | 3-MeO-PCP binds with 2.95x higher affinity than PCP and 33x higher affinity than ketamine. |
| Conditions | Radioligand binding assay using [³H]-(+)-MK-801 at the NMDA receptor PCP binding site. |
Why This Matters
This quantifiable affinity difference establishes 3-MeO-PCP as a more potent NMDA receptor antagonist, a critical parameter for researchers studying glutamatergic signaling, synaptic plasticity, and the mechanisms of dissociative anesthesia.
- [1] Bertin Bioreagent. 3-methoxy PCP (hydrochloride) - Analytical Standards - CAT N°: 11137. Technical Datasheet. View Source
